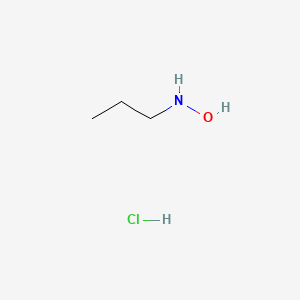

N-propylhydroxylamine hydrochloride

Description

Historical Context of N-Alkylhydroxylamine Chemistry

The chemistry of N-alkylhydroxylamines is an extension of the broader field of hydroxylamine (B1172632) chemistry. Hydroxylamine (NH₂OH) itself was first prepared in 1865 by Wilhelm Clemens Lossen, who reacted tin and hydrochloric acid in the presence of ethyl nitrate. For decades following its discovery, research focused primarily on the parent inorganic compound and its salts. wikipedia.orgchemicalbook.com

The exploration of organic derivatives, specifically N-alkylhydroxylamines, began as organic synthesis techniques became more sophisticated. The ability to add alkyl groups to the nitrogen atom opened up new synthetic possibilities. Early methods for creating N-alkylhydroxylamines often involved the reduction of nitroalkanes or the alkylation of hydroxylamine itself. wikipedia.org These reactions, however, could sometimes be challenging, with risks of over-alkylation or reduction to the corresponding amine. wikipedia.org

In recent years, more refined methods have been developed for the synthesis of N-alkylhydroxylamines, driven by their growing importance as reagents. For instance, research published in 2020 described the design and scalable synthesis of a family of novel N-alkylhydroxylamine reagents for use in iron-catalyzed amination reactions. This highlights a modern focus on creating specific, functionalized N-alkylhydroxylamine reagents for advanced applications in medicinal chemistry and the synthesis of complex molecules.

Academic Significance of Hydroxylamines as Versatile Chemical Entities in Organic Synthesis

Hydroxylamines and their derivatives are recognized as exceptionally versatile and significant reagents in the world of organic synthesis. wikipedia.org Their utility stems from the unique reactivity conferred by the N-O single bond.

One of the most fundamental and widely taught applications of hydroxylamine and its salts is the reaction with aldehydes and ketones to form oximes. wikipedia.org This reaction is not only a reliable method for the characterization and purification of carbonyl compounds but also provides oxime intermediates that are pivotal in further transformations, such as the Beckmann rearrangement to produce amides. wikipedia.org Approximately 95% of all hydroxylamine is used in the synthesis of cyclohexanone (B45756) oxime, which is a direct precursor to caprolactam and, subsequently, Nylon 6. wikipedia.org

Beyond oxime formation, hydroxylamines are crucial as nucleophiles and as precursors to nitrogen-containing functional groups. They can act as powerful aminating agents to form C-N, N-N, O-N, and S-N bonds, often without the need for expensive metal catalysts. Furthermore, they are used as reducing agents in a variety of organic and inorganic reactions and can function as antioxidants. wikipedia.org

The development of substituted hydroxylamines, including N-alkyl derivatives like N-propylhydroxylamine (B8791922), has further expanded their synthetic scope. These reagents are instrumental in constructing complex nitrogen-containing molecules, including pharmaceuticals, agrochemicals, and polymers. For example, a thesis detailed the preparation of an O-benzoyl-N-propylhydroxylamine hydrochloride salt as a reagent for oxygenation procedures in synthesis. cardiff.ac.uk This demonstrates the tailored application of N-alkylhydroxylamines in modern synthetic strategies.

A summary of key research findings involving N-alkylhydroxylamine derivatives is presented below.

| Research Area | Finding/Application | Significance |

|---|---|---|

| Reagent Synthesis | O-Benzoyl-N-propylhydroxylamine hydrochloride was synthesized and characterized (M.p. 121-123 °C). cardiff.ac.uk | Demonstrates the preparation of a stable, crystalline N-alkylhydroxylamine derivative for use in further synthetic steps. cardiff.ac.uk |

| Alkoxyamine Synthesis | Alkoxyamine hydrochlorides can be synthesized from alkyl bromides and a protected hydroxylamine, followed by deprotection with acid. nih.gov | Provides a general and efficient pathway to O-alkylhydroxylamine salts, which are important for creating alkoxyimino derivatives. nih.gov |

| Amination Reactions | Novel N-alkylhydroxylamine reagents were designed for the direct, iron-catalyzed aminochlorination of alkenes. | Enables the direct installation of medicinally relevant amine groups (like methylamine) into molecules, avoiding the need for protecting groups. |

| Oxime Formation | Hydroxylamine hydrochloride reacts with aldehydes and ketones to form oximes. wikipedia.org | A foundational reaction in organic chemistry for synthesis, purification, and as a precursor to amides via the Beckmann rearrangement. wikipedia.org |

Properties

IUPAC Name |

N-propylhydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-2-3-4-5;/h4-5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBLEVAVQBCBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493678 | |

| Record name | N-Hydroxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85264-32-0 | |

| Record name | N-Hydroxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Propylhydroxylamine Hydrochloride and Its Derivatives

Reductive Synthesis Routes

Reductive pathways offer versatile and efficient means to access N-propylhydroxylamine (B8791922). These methods typically involve the transformation of nitrogen-containing functional groups through the addition of hydrogen, often facilitated by a catalyst.

Reduction of Nitro Compounds and Nitrosoalkanes Precursors to N-Propylhydroxylamine

The reduction of 1-nitropropane (B105015) serves as a direct route to N-propylhydroxylamine. This transformation can be achieved using various reducing agents. For instance, the reaction of nitromethane (B149229) with hydrochloric acid and water yields hydroxylamine (B1172632) hydrochloride. chemicalbook.comyoutube.com A similar principle can be applied to 1-nitropropane. The reduction of 1-nitropropane can also lead to propan-1-amine, indicating the need for controlled conditions to favor the formation of the hydroxylamine derivative. shaalaa.com The choice of reducing agent and reaction conditions is critical to selectively obtain N-propylhydroxylamine and avoid over-reduction to the corresponding primary amine.

| Precursor | Product | Reagents and Conditions |

| 1-Nitropropane | N-Propylhydroxylamine | Controlled reduction |

| Nitromethane | Hydroxylamine Hydrochloride | HCl, H₂O |

This table summarizes the reduction of nitroalkane precursors.

Catalytic Hydrogenation of Propanal Oxime for N-Propylhydroxylamine Formation

The catalytic hydrogenation of oximes, such as propanal oxime, presents a significant pathway for the synthesis of N-alkylhydroxylamines. nih.govmdpi.com This method involves the selective reduction of the carbon-nitrogen double bond of the oxime in the presence of a catalyst and a hydrogen source. nih.govmdpi.com Platinum-based catalysts, like platinum oxide (Adam's catalyst), have historically been used for this transformation, often in the presence of a strong Brønsted acid. nih.gov The hydrogenation of oximes can be challenging due to the potential for reductive cleavage of the N-O bond, which would lead to the formation of primary amines as byproducts. nih.gov Therefore, careful selection of the catalyst and reaction conditions is crucial to achieve high selectivity for the desired N-propylhydroxylamine. nih.govmdpi.com For example, using 5% Pt/C as a catalyst in the hydrogenation of 2-indanone (B58226) oxime resulted in the formation of the corresponding hydroxylamine in a 54% yield. encyclopedia.pub

| Precursor | Product | Catalyst System | Key Considerations |

| Propanal Oxime | N-Propylhydroxylamine | Platinum-based catalysts (e.g., PtO₂, Pt/C), H₂ | Selectivity to avoid N-O bond cleavage and formation of primary amines. |

| 2-Indanone Oxime | 2-Indanone Hydroxylamine | 5% Pt/C, H₂ | Demonstrates the feasibility of hydroxylamine formation from oxime hydrogenation. |

This table highlights the key aspects of catalytic hydrogenation of oximes for hydroxylamine synthesis.

Reductive Amination Protocols for N-Propylhydroxylamine Synthesis

Reductive amination represents a powerful and versatile strategy for the synthesis of N-substituted hydroxylamines. nih.gov This one-pot procedure typically involves the reaction of an aldehyde or ketone with a hydroxylamine derivative, followed by in-situ reduction of the intermediate oxime or nitrone. youtube.commasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion or oxime in the presence of the carbonyl starting material. masterorganicchemistry.comyoutube.com For the synthesis of N-propylhydroxylamine, propanal would be reacted with hydroxylamine, and the resulting propanal oxime would be reduced in the same reaction vessel. This approach avoids the isolation of the potentially unstable oxime intermediate. masterorganicchemistry.com

| Carbonyl Compound | Amine Source | Reducing Agent | Key Features |

| Propanal | Hydroxylamine | NaBH₃CN or NaBH(OAc)₃ | One-pot procedure, avoids isolation of the oxime intermediate. masterorganicchemistry.com |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH₃CN, NaBH(OAc)₃, H₂/Pd, etc. | General method for amine synthesis, adaptable for hydroxylamines. youtube.comorganic-chemistry.org |

This table outlines the components and advantages of reductive amination for N-propylhydroxylamine synthesis.

Alkylation and Substitution Approaches

Alkylation methods provide an alternative synthetic avenue to N-propylhydroxylamine, involving the formation of a new nitrogen-carbon bond through the reaction of a nitrogen nucleophile with an alkylating agent.

Direct N-Alkylation of Hydroxylamine and its Salts

The direct N-alkylation of hydroxylamine or its salts with a propyl halide (e.g., propyl bromide or iodide) can, in principle, yield N-propylhydroxylamine. However, this approach is often complicated by a lack of selectivity, leading to the formation of mixtures of N-alkylated, O-alkylated, and polyalkylated products. organic-chemistry.org The nitrogen atom of hydroxylamine is a potent nucleophile, but the oxygen atom can also compete in nucleophilic substitution reactions. organic-chemistry.org Controlling the reaction conditions, such as the choice of solvent and base, is critical to favor N-alkylation over O-alkylation.

Utilization of N-Protected Hydroxylamines in N-Propylhydroxylamine Synthesis

To overcome the selectivity issues associated with direct alkylation, N-protected hydroxylamines are frequently employed. organic-chemistry.org Protecting the nitrogen atom allows for selective O-alkylation, and subsequent deprotection can yield the desired N-substituted hydroxylamine. However, for the synthesis of N-propylhydroxylamine, a strategy involving an O-protected hydroxylamine would be more direct. For instance, O-protected hydroxylamines can be N-alkylated, followed by removal of the O-protecting group. Another approach involves the alkylation of N-hydroxyphthalimide or N-hydroxysuccinimide with a propyl halide, followed by hydrazinolysis to release the N-propylhydroxylamine. google.com This method offers a more controlled and selective synthesis. google.com The use of N-hydroxyacetimidate esters, which can be alkylated and then deprotected, also provides a convenient route to O-substituted hydroxylamines, and by extension, a potential pathway to N-alkylated derivatives through further synthetic manipulations. researchgate.net

| Protected Hydroxylamine | Alkylating Agent | Deprotection Step | Key Advantage |

| N-Hydroxyphthalimide | Propyl Halide | Hydrazinolysis | Controlled and selective N-alkylation. google.com |

| Ethyl N-hydroxyacetimidate | Propyl Halide | Acidic Hydrolysis | Provides a route to O-propylhydroxylamine, which could be a precursor. researchgate.net |

| tert-Butyl N-hydroxycarbamate | Propyl Mesylate | Acidic Deprotection | Allows for O-alkylation followed by N-deprotection. organic-chemistry.org |

This table details various strategies using protected hydroxylamines for the synthesis of N-propylhydroxylamine derivatives.

Nucleophilic Substitution Reactions for Introducing the N-Propylhydroxylamine Moiety

A fundamental and widely employed method for the synthesis of N-alkylated hydroxylamines, including N-propylhydroxylamine, is through nucleophilic substitution reactions. This approach typically involves the reaction of a propyl halide with hydroxylamine or a protected form of hydroxylamine.

One common strategy involves the direct N-alkylation of hydroxylamine. However, this reaction can be challenging to control, often leading to a mixture of mono-, di-, and even tri-substituted products, as well as O-alkylation byproducts. To circumvent these issues, chemists often employ protected hydroxylamine derivatives. For instance, a patented process for the preparation of N-ethylhydroxylamine hydrochloride utilizes N,O-bis[(1,1-dimethylethoxy)-carbonyl]-hydroxylamine as a key intermediate. This protected hydroxylamine is first alkylated with an ethyl halide, followed by the acidic cleavage of the tert-butyloxycarbonyl (BOC) protecting groups to yield the desired N-ethylhydroxylamine hydrochloride. chemicalbook.com A similar approach can be envisioned for the synthesis of N-propylhydroxylamine hydrochloride, as outlined in the following reaction scheme:

Reaction Scheme for this compound Synthesis via Protected Hydroxylamine

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Hydroxylamine hydrochloride, Di-tert-butyl dicarbonate | Base (e.g., Na2CO3), Water | N,O-bis(tert-butoxycarbonyl)hydroxylamine |

| 2 | N,O-bis(tert-butoxycarbonyl)hydroxylamine, 1-Bromopropane (B46711) | Base (e.g., NaH), THF | N-Propyl-N,O-bis(tert-butoxycarbonyl)hydroxylamine |

| 3 | N-Propyl-N,O-bis(tert-butoxycarbonyl)hydroxylamine | Strong acid (e.g., HCl) | This compound |

This multi-step process, while longer, offers greater control over the reaction and generally provides higher yields of the desired mono-propylated product. The choice of the propyl halide (e.g., 1-bromopropane or 1-iodopropane) and the reaction conditions, such as the base and solvent, can be optimized to maximize the efficiency of the alkylation step.

Advanced Synthetic Strategies

To improve efficiency, reduce waste, and access more complex analogues, advanced synthetic strategies for the preparation of N-propylhydroxylamine and its derivatives have been developed. These include one-pot procedures and methods focused on achieving high levels of regioselectivity and stereoselectivity.

One-Pot Synthesis and In Situ Generation of N-Propylhydroxylamine

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation, thereby saving time, resources, and reducing the need for intermediate purification. A prominent one-pot method for synthesizing N-alkylhydroxylamines is reductive amination. commonorganicchemistry.com This process typically involves the reaction of an aldehyde or ketone with hydroxylamine to form an oxime intermediate, which is then reduced in the same reaction vessel to the corresponding hydroxylamine. nih.gov

For the synthesis of N-propylhydroxylamine, propanal would be the starting aldehyde. The reaction with hydroxylamine hydrochloride would first form propanal oxime. orgsyn.orgchemicalbook.com This oxime can then be reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield N-propylhydroxylamine. commonorganicchemistry.commasterorganicchemistry.com The entire sequence can be performed in a single pot, and subsequent treatment with hydrochloric acid would afford the desired this compound.

Plausible One-Pot Reductive Amination for this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Propanal, Hydroxylamine hydrochloride | Mildly acidic conditions (pH ~4-5) | Propanal oxime (in situ) |

| 2 | Propanal oxime (in situ) | Reducing agent (e.g., NaBH₄), Solvent (e.g., Methanol) | N-Propylhydroxylamine |

| 3 | N-Propylhydroxylamine | Hydrochloric acid | This compound |

The in situ generation and subsequent reaction of the oxime intermediate are central to the efficiency of this one-pot process. The choice of reducing agent is critical; for instance, sodium cyanoborohydride is known to be more selective for the reduction of the imine C=N bond over the carbonyl C=O bond, which can be advantageous. masterorganicchemistry.com

Regioselective and Stereoselective Preparation of N-Propylhydroxylamine Analogues

The synthesis of more complex molecules containing the N-propylhydroxylamine moiety often requires precise control over the regioselectivity and stereoselectivity of the reactions. While specific examples for N-propylhydroxylamine analogues are not extensively documented in readily available literature, general principles from related synthetic chemistry can be applied.

Regioselectivity in the N-alkylation of hydroxylamine derivatives is a key challenge. As hydroxylamine possesses two nucleophilic centers (nitrogen and oxygen), reactions with alkylating agents can lead to both N- and O-alkylation. The use of protecting groups, as discussed in section 2.2.3, is a common strategy to direct the alkylation to the nitrogen atom. The reaction conditions, including the choice of solvent and base, can also influence the N/O selectivity.

Stereoselectivity becomes important when synthesizing chiral analogues of N-propylhydroxylamine, where a stereocenter is present on the propyl chain or on a substituent attached to the hydroxylamine nitrogen. The synthesis of such compounds would typically involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts. For example, the stereoselective reduction of a prochiral oxime or the enantioselective addition of a propyl group to a nitrone could be potential strategies. While direct examples for N-propylhydroxylamine are scarce, the broader field of asymmetric synthesis offers a plethora of methodologies that could be adapted for this purpose.

Chemical Reactivity and Mechanistic Investigations of N Propylhydroxylamine Hydrochloride

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Functionality

The lone pair of electrons on the nitrogen atom of N-propylhydroxylamine (B8791922) renders it a potent nucleophile, enabling it to react with a range of electrophilic species. This nucleophilicity is central to its utility in organic synthesis.

Condensation Reactions with Carbonyl Compounds for Oxime and Nitrone Formation

N-Propylhydroxylamine hydrochloride readily undergoes condensation reactions with aldehydes and ketones to form the corresponding oximes and nitrones. numberanalytics.combyjus.comwikipedia.org The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of N-propylhydroxylamine on the electrophilic carbonyl carbon. chemtube3d.comic.ac.uk This is followed by a series of proton transfers, ultimately leading to the elimination of a water molecule and the formation of the C=N double bond characteristic of oximes. numberanalytics.comchemtube3d.com

The mechanism of oxime formation is often acid-catalyzed, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. numberanalytics.com The pH of the reaction medium is a critical factor influencing the reaction rate. numberanalytics.com While acidic conditions can accelerate the reaction, highly acidic environments can also protonate the hydroxylamine, reducing its nucleophilicity.

The general reaction can be represented as:

R(R')C=O + CH₃CH₂CH₂NHOH·HCl → R(R')C=NOH + H₂O + HCl

These condensation reactions are valuable for the synthesis of various oximes, which are important intermediates in organic synthesis and can be used for the identification and purification of carbonyl compounds. wikipedia.org Furthermore, the reaction of N-propylhydroxylamine with carbonyl compounds can also yield nitrones through subsequent oxidation of the initially formed hydroxylamine adduct. chimia.chresearchgate.net

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Product | Reaction Conditions | Reference |

| Aldehydes | Aldoximes | Weakly acidic medium | byjus.com |

| Ketones | Ketoximes | Weakly acidic medium | byjus.com |

| Various Carbonyls | Oximes | IL-2 as catalyst | researchgate.net |

| Ketones | Ketonitrones | Thermal conditions (t-BuOH, 110 °C) | researchgate.net |

Formation of Hydroxamic Acids via Activated Carboxylic Acid Derivatives

This compound serves as a crucial reagent in the synthesis of hydroxamic acids, a class of compounds with significant biological activities. semanticscholar.org The most common method involves the reaction of N-propylhydroxylamine with an activated carboxylic acid derivative, such as an acyl chloride or an ester. nih.govnih.gov

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of N-propylhydroxylamine attacks the carbonyl carbon of the activated carboxylic acid derivative, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride from an acyl chloride or an alkoxide from an ester) yields the corresponding N-propylhydroxamic acid. nih.gov

Various activating agents can be employed to facilitate this transformation, including thionyl chloride, oxalyl chloride, and coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). semanticscholar.orgnih.gov The choice of activating agent and reaction conditions can be tailored to the specific substrate and desired product. organic-chemistry.org

Table 2: Reagents for Hydroxamic Acid Synthesis from Carboxylic Acids

| Activating Reagent | Description | Reference |

| Thionyl chloride (SOCl₂) | Converts carboxylic acids to highly reactive acyl chlorides. | semanticscholar.org |

| Ethyl chloroformate | Forms a mixed anhydride (B1165640) with the carboxylic acid. | semanticscholar.org |

| N,N'-Dicyclohexylcarbodiimide (DCC) | A common coupling agent that facilitates amide bond formation. | nih.gov |

| 1-Propanephosphonic acid cyclic anhydride (T3P) | Promotes the synthesis of hydroxamic acids and can also facilitate subsequent Lossen rearrangement. | organic-chemistry.org |

Alkylation Reactions Leading to N,O-Dialkylhydroxylamines

The nucleophilic character of N-propylhydroxylamine also allows it to undergo alkylation reactions. Both the nitrogen and oxygen atoms can potentially be alkylated, leading to the formation of N,O-dialkylhydroxylamines. The regioselectivity of the alkylation (N-alkylation vs. O-alkylation) can be influenced by the nature of the alkylating agent and the reaction conditions.

The synthesis of N,N-dialkylhydroxylamines can be achieved through various methods, including the reduction of nitrones and the alkylation of hydroxylamines or N-alkylhydroxylamines with alkyl halides. google.comgoogle.com Recent advances have focused on developing more efficient and selective catalytic methods for these transformations. nih.govmdpi.comorganic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions have been employed for the synthesis of N-arylhydroxylamines. organic-chemistry.org

Redox Chemistry and Oxidative Transformations

This compound can participate in redox reactions, acting as either a reducing agent or undergoing oxidation itself. Its oxidation state can vary, leading to a range of nitrogen-containing functional groups.

Oxidation Pathways to Nitroso and Nitro Compounds Involving N-Propylhydroxylamine

The oxidation of N-propylhydroxylamine can lead to the formation of N-propylnitroso and N-propylnitro compounds. The specific product obtained depends on the oxidizing agent and the reaction conditions. Mild oxidizing agents may favor the formation of the nitroso compound, while stronger oxidizing agents can lead to the fully oxidized nitro compound. organic-chemistry.orgbaranlab.org

The oxidation of N,N-disubstituted hydroxylamines is a common method for synthesizing nitrones. chimia.ch In a similar vein, the oxidation of N-propylhydroxylamine can proceed through a nitroso intermediate. The oxidation of hydroxylamine itself has been shown to produce reactive nitrogen species like nitroxyl (B88944) (HNO/NO⁻), which can be further oxidized to nitric oxide (•NO) and nitrogen dioxide (•NO₂). nih.gov The oxidation of nitroso compounds to their corresponding nitro derivatives can be achieved using reagents like ozone. google.com

Participation of N-Propylhydroxylamine in Radical-Mediated Processes

N-Propylhydroxylamine and its derivatives can be involved in radical-mediated processes. Hydroxylamines are known to act as radical scavengers and antioxidants in various systems. In the context of polymer chemistry, hydroxylamines can play a role in living free-radical polymerizations, where they can be formed through the disproportionation reaction between propagating radicals and nitroxide radicals. capes.gov.br

The presence of the N-OH bond in hydroxylamines makes them susceptible to homolytic cleavage, which can initiate or participate in radical chain reactions. The study of hydroxylamine transformation in advanced oxidation processes has revealed its role in generating reactive nitrogen species. nih.gov These radical processes are complex and can lead to a variety of products, highlighting the multifaceted reactivity of the hydroxylamine functionality.

Rearrangement and Cycloaddition Reactions of this compound

The chemical reactivity of N-propylhydroxylamine and its derivatives extends to intriguing rearrangement and cycloaddition reactions. These transformations are of significant interest in synthetic organic chemistry for the construction of complex molecular architectures and heterocyclic systems. This section explores the potential for intramolecular rearrangements of intermediates derived from N-propylhydroxylamine and the well-established utility of its nitrone derivatives in 1,3-dipolar cycloaddition reactions.

Intramolecular Rearrangements of N-Propylhydroxylamine Intermediates

While the direct study of intramolecular rearrangements of intermediates derived from simple N-alkylhydroxylamines like N-propylhydroxylamine is not extensively documented in scientific literature, the reactivity of analogous hydroxylamine derivatives suggests potential pathways for such transformations. Rearrangements in hydroxylamine compounds are often acid-catalyzed and can lead to the formation of new carbon-nitrogen or nitrogen-oxygen bonds, resulting in significant structural reorganization.

Notable named reactions that describe the rearrangement of hydroxylamine derivatives include the Bamberger and Hofmann-Martius rearrangements, which typically involve N-arylhydroxylamines. For instance, the Bamberger rearrangement involves the acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols. Another relevant transformation is the Hock rearrangement, which describes the acid-mediated cleavage and rearrangement of hydroperoxides, and an analogous "aza-Hock" rearrangement has been proposed for certain N-alkyl-O-sulfonylhydroxylamines, leading to the formation of anilines.

A-sigmatropic rearrangement has been reported for N-benzyl-O-allylhydroxylamines, which, upon treatment with a strong base, rearrange to N-allyl-N-benzylhydroxylamines. This type of rearrangement proceeds through a concerted, five-membered transition state. While these examples involve more complex substitution patterns than a simple propyl group, they establish the precedent for the susceptibility of the N-O bond in hydroxylamine derivatives to undergo cleavage and rearrangement under appropriate conditions.

The potential for intermediates of N-propylhydroxylamine to undergo such rearrangements would likely depend on the specific reaction conditions and the presence of activating groups. For example, protonation or derivatization of the hydroxyl group could generate a good leaving group, initiating a rearrangement cascade. However, without specific experimental studies on N-propylhydroxylamine, the propensity for and the products of such rearrangements remain a subject for further investigation.

1,3-Dipolar Cycloaddition Reactions with N-Propylhydroxylamine-Derived Nitrones

One of the most synthetically valuable reactions involving N-propylhydroxylamine is its use as a precursor to N-propylnitrones, which are potent 1,3-dipoles in cycloaddition reactions. The 1,3-dipolar cycloaddition of a nitrone with a dipolarophile, typically an alkene or alkyne, is a powerful method for the stereoselective synthesis of five-membered heterocyclic rings, specifically isoxazolidines and isoxazolines, respectively.

The general process involves the in situ or pre-formation of the N-propylnitrone. This can be achieved through the condensation of N-propylhydroxylamine with an aldehyde or ketone. The resulting nitrone, which can be represented by resonance structures showing its 1,3-dipolar character, then reacts with a π-system in a concerted, pericyclic fashion.

The regioselectivity of the cycloaddition is a key aspect of this reaction and is primarily governed by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition.

Type I (HOMO-dipole, LUMO-dipolarophile controlled): This is the most common scenario, where the nitrone's HOMO interacts with the dipolarophile's LUMO. This is typical for reactions with electron-deficient alkenes.

Type II (HOMO-dipolarophile, LUMO-dipole controlled): In reactions with electron-rich alkenes, the interaction between the dipolarophile's HOMO and the nitrone's LUMO is dominant.

For an N-propylnitrone, the n-propyl group is an electron-donating group, which influences the energies of the frontier orbitals. In a reaction with a generic monosubstituted alkene (R-CH=CH₂), the regiochemical outcome can be predicted. If 'R' is an electron-withdrawing group, the reaction will be Type I, and the major product will be the 5-substituted isoxazolidine (B1194047). Conversely, if 'R' is an electron-donating group, a Type II reaction is favored, leading to the 4-substituted isoxazolidine.

While the principles of these reactions are well-established for a wide range of nitrones, specific research detailing the cycloaddition reactions of N-propylnitrone is not widely available in the surveyed scientific literature. However, the general reactivity patterns of other N-alkylnitrones provide a strong basis for predicting the outcomes of such reactions. The following table illustrates the expected major regioisomers from the cycloaddition of a hypothetical C-aryl-N-propylnitrone with various classes of alkenes, based on FMO theory.

| Dipolarophile Class | Substituent (R) on Alkene | Predominant FMO Interaction | Expected Major Regioisomer |

| Electron-Deficient | -CO₂Me, -CN, -CHO | HOMO(nitrone) - LUMO(alkene) | 5-Substituted Isoxazolidine |

| Electron-Rich | -OR, -NR₂, Alkyl | LUMO(nitrone) - HOMO(alkene) | 4-Substituted Isoxazolidine |

| Conjugated | -Ph, -CH=CH₂ | Dependent on specific substituents | Mixture of regioisomers possible |

The isoxazolidine products of these cycloadditions are valuable synthetic intermediates. The N-O bond can be readily cleaved by reduction (e.g., with zinc in acetic acid or catalytic hydrogenation), leading to the formation of γ-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals. This two-step sequence of cycloaddition followed by reductive cleavage constitutes a powerful method for the stereocontrolled synthesis of these important compounds.

Applications of N Propylhydroxylamine Hydrochloride in Contemporary Organic Synthesis

As a Precursor to Nitrogen-Containing Heterocycles

The construction of heterocyclic frameworks is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science, where nitrogen-containing rings are prevalent structural motifs. mdpi.comresearchgate.net N-Propylhydroxylamine (B8791922) hydrochloride is a key starting material for the synthesis of several classes of these important compounds.

Synthesis of Isoxazolidines and Related Heterocyclic Systems

Isoxazolidines, five-membered heterocyclic compounds containing both nitrogen and oxygen atoms, are frequently synthesized using N-substituted hydroxylamines. A primary method for their construction is the 1,3-dipolar cycloaddition reaction. mdpi.combeilstein-journals.orgnih.gov In this reaction, an N-alkylhydroxylamine is first converted in situ to a nitrone, which then acts as a 1,3-dipole. This nitrone subsequently reacts with a dipolarophile, typically an alkene, to form the isoxazolidine (B1194047) ring. beilstein-journals.org

While specific literature detailing the use of N-propylhydroxylamine hydrochloride is not abundant, the general mechanism is well-established for other N-alkylhydroxylamines and is applicable to the N-propyl derivative. The reaction of N-propylhydroxylamine with an aldehyde or ketone generates the corresponding N-propylnitrone. This intermediate can then undergo a [3+2] cycloaddition with an alkene to yield a 2-propyl-substituted isoxazolidine. The regioselectivity and stereoselectivity of this reaction can often be controlled by the nature of the substituents on both the nitrone and the alkene. acs.org

The synthesis of isoxazolidines is of significant interest as this scaffold is present in numerous biologically active molecules and serves as a versatile synthetic intermediate. researchgate.net For instance, the reaction of N-phenylhydroxylamine with methyl vinyl ketone has been shown to produce 5-hydroxy-2-phenyl-5-methylisoxazolidine. Similarly, N-glycosylhydroxylamines can act as masked chiral nitrones in cycloaddition reactions to produce highly functionalized pyrrolizidines. google.com These examples highlight the general utility of N-substituted hydroxylamines in constructing complex heterocyclic systems.

A summary of representative 1,3-dipolar cycloaddition reactions using N-substituted hydroxylamines is presented below:

| N-Substituted Hydroxylamine (B1172632) | Dipolarophile | Product | Reference |

| N-Phenylhydroxylamine | Methyl vinyl ketone | 5-Hydroxy-2-phenyl-5-methylisoxazolidine | |

| N-Methylhydroxylamine (in situ) | Unsaturated aldehydes | N-Alkylisoxazolidines | |

| N-Glycosylhydroxylamines | Maleic acid esters | Functionalized pyrrolizidines | google.com |

Formation of Other Nitrogen-Containing Ring Structures

Beyond isoxazolidines, this compound can be envisioned as a precursor for other nitrogen-containing heterocycles. For example, reactions involving bifunctional substrates could lead to the formation of larger rings. The synthesis of six-membered rings like 1,2-oxazines can be achieved through variations of cycloaddition or cyclization strategies. researchgate.netsolubilityofthings.com

Furthermore, while the synthesis of pyridazines and related structures typically involves hydrazine (B178648) derivatives, the reactivity of the hydroxylamine moiety offers potential for novel synthetic routes. fiveable.menih.govnih.gov For instance, condensation reactions with appropriate dicarbonyl compounds or their equivalents, followed by cyclization and subsequent transformations, could potentially yield pyridazine-like structures. However, specific examples employing N-propylhydroxylamine for these particular heterocycles are not prominently featured in current literature.

As a Reagent for Functional Group Interconversions

Functional group interconversion is a fundamental strategy in multi-step organic synthesis, allowing for the strategic manipulation of a molecule's reactivity. fiveable.menih.gov this compound is a useful reagent for several such transformations, primarily centered around the chemistry of the hydroxylamino group.

Preparation of Alkoxyamines and Alkoxyimino Derivatives from N-Propylhydroxylamine

Alkoxyamines and their corresponding alkoxyimino derivatives are important functional groups in organic chemistry. Alkoxyamines are key components of nitroxide-mediated polymerization (NMP), and alkoxyimino groups are found in various biologically active compounds. The synthesis of these derivatives often starts from a hydroxylamine. google.com

A common route to prepare alkoxyamines involves the O-alkylation of an N-substituted hydroxylamine. For example, N-propylhydroxylamine can be deprotonated at the oxygen atom with a suitable base, and the resulting alkoxide can then be reacted with an alkyl halide to furnish an N-propyl-O-alkyl-hydroxylamine (an alkoxyamine).

Subsequently, these alkoxyamines can be condensed with aldehydes or ketones to form alkoxyimino derivatives (oxime ethers). The reaction of an alkoxyamine hydrochloride with a carbonyl compound is a powerful method for introducing a nitrogen heteroatom into an organic molecule. This two-step sequence, starting from this compound, provides a versatile method for synthesizing a wide array of alkoxyimino-containing molecules.

A generalized scheme for this two-step process is shown below:

| Step | Reactants | Product |

| 1. O-Alkylation | N-Propylhydroxylamine + Alkyl Halide (R-X) | N-Propyl-O-alkyl-hydroxylamine |

| 2. Condensation | N-Propyl-O-alkyl-hydroxylamine + Aldehyde/Ketone (R'R''C=O) | N-Propyl-alkoxyimino derivative |

Introduction of Hydroxyamino Functionality into Complex Organic Molecules

The hydroxylamino group (-NHOH) itself can be a valuable functional group to incorporate into complex molecules, often serving as a precursor to other functionalities like nitroxides or as a key pharmacophore. This compound can act as a nucleophile, allowing for the introduction of the N-propylhydroxyamino group into a molecule via nucleophilic substitution or addition reactions.

For example, it can react with electrophilic centers such as alkyl halides or activated alcohols. This provides a direct method for installing the N-propylhydroxyamino moiety. While specific examples are sparse, the general reactivity pattern of hydroxylamines supports this application. The introduction of N-hydroxyamino acids into peptides, for instance, is a known strategy in medicinal chemistry. researchgate.net

Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Elucidation in N Propylhydroxylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-propylhydroxylamine (B8791922) hydrochloride and its derivatives. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, while advanced techniques enable the monitoring of reaction kinetics and mechanisms.

Product Structure Determination: The proton (¹H) NMR spectrum of N-propylhydroxylamine allows for the unambiguous assignment of protons in the propyl group. The signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons appear at distinct chemical shifts, and their splitting patterns (multiplicity) due to spin-spin coupling provide information about adjacent protons, confirming the connectivity of the alkyl chain. The protons on the nitrogen and oxygen atoms (NH and OH) are often observed as broad singlets and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Reaction Monitoring: NMR is highly effective for monitoring the progress of reactions involving N-propylhydroxylamine. By acquiring spectra at regular intervals, researchers can track the decrease in the concentration of starting materials and the simultaneous increase in the concentration of products. researchgate.net This real-time analysis is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading. Flow NMR techniques, where the reaction mixture continuously flows through the NMR spectrometer, have emerged as a powerful method for studying reactions under off-equilibrium conditions and for quantifying transient intermediates that might otherwise go undetected. nih.govnih.govresearchgate.net For instance, in a reaction where N-propylhydroxylamine is a reactant, the integration of its characteristic proton signals can be plotted against time to determine reaction rates and orders.

Table 1: Illustrative ¹H NMR Spectral Data for N-Propylhydroxylamine Note: Chemical shifts (δ) are hypothetical and can vary based on solvent and experimental conditions.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~0.9 | Triplet | 3H | CH₃-CH₂-CH₂- |

| b | ~1.5 | Sextet | 2H | CH₃-CH₂ -CH₂- |

| c | ~2.8 | Triplet | 2H | -CH₂ -NHOH |

| d | ~5.5 | Broad Singlet | 1H | -NHOH |

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of N-propylhydroxylamine and to identify intermediates and products in its reaction pathways. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the analysis of complex mixtures.

The electron ionization (EI) mass spectrum of N-propylhydroxylamine would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern provides structural clues. For instance, cleavage of the C-C and C-N bonds would result in characteristic fragment ions.

A key application of MS in this context is the use of tandem mass spectrometry (MS/MS) for the specific identification of the N-monosubstituted hydroxylamino functionality. A specialized method involves an ion/molecule reaction within the mass spectrometer. nih.gov Protonated N-monosubstituted hydroxylamines, like N-propylhydroxylamine, are made to react with a reagent gas such as 2-methoxypropene. nih.gov This specific reaction results in the formation of a characteristic adduct that has eliminated methanol, a reaction pathway unique to this functional group, allowing for its confident identification even in complex biological or chemical matrices. nih.gov

Table 2: Key Mass Spectrometry Data for N-Propylhydroxylamine Analysis

| Analysis Type | Ion/Fragment | m/z (mass-to-charge ratio) | Significance |

|---|---|---|---|

| Standard MS | [C₃H₉NO]⁺ | 75.07 | Molecular Ion Peak (M⁺) |

| Standard MS | [C₂H₅]⁺ | 29.04 | Fragment from propyl chain cleavage |

| Standard MS | [CH₂NHOH]⁺ | 46.04 | Fragment from α-cleavage |

Chromatographic Techniques for Reaction Mixture Analysis and Purification Development

Chromatographic methods are essential for separating the components of a reaction mixture, which is a critical step for both analysis and purification. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of N-propylhydroxylamine, which is a polar and non-volatile compound.

Reaction Mixture Analysis: Reversed-phase HPLC (RP-HPLC) is a common method for analyzing reaction mixtures containing hydroxylamine (B1172632) compounds. orientjchem.org In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. Because hydroxylamine itself may not have a strong UV chromophore for sensitive detection, a derivatization step is often employed. researchgate.nethelsinki.fi A derivatizing agent, such as 1-fluoro-2,4-dinitrobenzene (B121222) or 3,5-dinitrobenzoyl chloride, reacts with the hydroxylamine to form a derivative that can be easily detected by a UV detector at a specific wavelength. orientjchem.orgresearchgate.net This approach allows for the accurate quantification of N-propylhydroxylamine even at trace levels, making it suitable for monitoring genotoxic impurities in pharmaceutical products. orientjchem.org

Purification Development: The data obtained from analytical HPLC runs are invaluable for developing large-scale purification methods. By optimizing the separation on an analytical column, scientists can determine the ideal conditions (e.g., mobile phase composition, pH, column type) to be scaled up for preparative chromatography. This allows for the isolation of the desired product from unreacted starting materials, by-products, and other impurities with high purity.

Table 4: Example of an RP-HPLC Method for N-Propylhydroxylamine Analysis (Post-Derivatization)

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., YMC Triart C18, 4.6 x 150 mm, 3 µm) orientjchem.org |

| Mobile Phase A | Buffered aqueous solution (e.g., KH₂PO₄ with triethylamine, pH 2.5) orientjchem.org |

| Mobile Phase B | Acetonitrile orientjchem.org |

| Elution Mode | Gradient |

| Flow Rate | 1.0 - 1.5 mL/min orientjchem.org |

| Column Temperature | 30 - 45 °C orientjchem.orgresearchgate.net |

| Detection | UV-Vis Detector (e.g., 230 nm or 380 nm, depending on derivative) orientjchem.orgresearchgate.net |

| Derivatizing Agent | 1-fluoro-2,4-dinitrobenzene or 3,5-Dinitrobenzoyl chloride orientjchem.orgresearchgate.net |

Computational and Theoretical Chemistry Studies on N Propylhydroxylamine Hydrochloride and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-propylhydroxylamine (B8791922) hydrochloride. These calculations provide valuable information about the distribution of electrons within the molecule, which governs its chemical behavior.

The protonation of the nitrogen atom in N-propylhydroxylamine to form the hydrochloride salt significantly alters its electronic properties. The positive charge on the ammonium (B1175870) group influences the electron density across the entire molecule. Theoretical calculations can quantify these changes by determining parameters such as molecular orbital energies, atomic charges, and the electrostatic potential.

Key electronic structure parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. osti.gov A smaller gap generally suggests higher reactivity. For N-propylhydroxylamine hydrochloride, the LUMO is expected to be lowered in energy compared to the neutral form, making it a better electron acceptor.

Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's propensity to participate in chemical reactions. These descriptors include chemical potential, hardness, softness, and the electrophilicity index. researchgate.netresearchgate.net For this compound, these calculations can predict the most likely sites for nucleophilic or electrophilic attack. The protonated nitrogen and the adjacent atoms are expected to be the primary electrophilic sites.

Below is a representative table of theoretical electronic properties that could be obtained for N-propylhydroxylamine and its hydrochloride salt using DFT calculations.

| Parameter | N-Propylhydroxylamine (Calculated) | This compound (Calculated) | Description |

|---|---|---|---|

| HOMO Energy (eV) | -6.5 | -9.8 | Energy of the highest occupied molecular orbital. |

| LUMO Energy (eV) | 1.2 | -0.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (eV) | 7.7 | 9.3 | Indicator of chemical stability and reactivity. |

| Dipole Moment (Debye) | 1.8 | 8.5 | Measure of the overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations of N-Propylhydroxylamine

The flexibility of the n-propyl group in N-propylhydroxylamine allows for the existence of multiple conformational isomers. Conformational analysis, through computational methods, helps to identify the most stable conformers and the energy barriers between them. These studies are crucial for understanding the molecule's shape and how it might interact with other molecules.

Molecular dynamics (MD) simulations provide a dynamic picture of N-propylhydroxylamine in different environments, such as in aqueous solution, which is particularly relevant for the hydrochloride salt. rsc.org MD simulations track the movements of individual atoms over time, offering insights into the molecule's flexibility, solvation, and interactions with solvent molecules. nih.gov

For N-propylhydroxylamine, the key dihedral angles determining its conformation are around the C-C and C-N bonds. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated, revealing the low-energy conformations.

In an aqueous solution, MD simulations of this compound would show the formation of a hydration shell around the charged -NH2OH2+ group. The water molecules would orient themselves to form hydrogen bonds with the acidic protons of the ammonium group and the hydroxyl group. The dynamics of these hydrogen bonds, including their formation and breaking, are important for understanding the compound's solubility and transport properties.

The following table summarizes the types of data that can be obtained from conformational analysis and molecular dynamics simulations of N-propylhydroxylamine.

| Parameter | Methodology | Information Gained |

|---|---|---|

| Relative Conformational Energies | Conformational Search (e.g., using Molecular Mechanics or DFT) | Identification of the most stable conformers and their energy differences. |

| Radial Distribution Functions | Molecular Dynamics Simulation | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. |

| Hydrogen Bond Dynamics | Molecular Dynamics Simulation | Information on the lifetime and dynamics of hydrogen bonds between N-propylhydroxylamine and water molecules. |

| Root Mean Square Deviation (RMSD) | Molecular Dynamics Simulation | A measure of the molecule's structural stability and flexibility over time. |

Mechanistic Modeling of Reactions Involving N-Propylhydroxylamine as a Reactant or Intermediate

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving N-propylhydroxylamine, theoretical modeling can be used to map out the entire reaction pathway, including the structures of transition states and intermediates, and to calculate the activation energies. acs.orgrsc.org

N-propylhydroxylamine can act as a nucleophile due to the lone pairs of electrons on the nitrogen and oxygen atoms. Theoretical studies can model its nucleophilic attack on various electrophiles. researchgate.netnih.govnih.gov For instance, the reaction of N-propylhydroxylamine with carbonyl compounds can be modeled to understand the formation of oximes. Computational modeling can help to determine whether the nitrogen or the oxygen atom is the initial site of attack and can elucidate the role of proton transfer steps in the mechanism.

In the case of this compound, its reactivity as a nucleophile is significantly reduced due to the protonation of the nitrogen atom. However, it can still participate in reactions under specific conditions, or it can be an intermediate in acid-catalyzed reactions. Theoretical modeling can shed light on the feasibility of such reactions by calculating the energy barriers involved.

Furthermore, computational studies can explore the thermal decomposition pathways of N-propylhydroxylamine. acs.org By calculating the energies of different bond-breaking and rearrangement processes, the most likely initial steps in its decomposition can be identified.

A representative table outlining the insights gained from mechanistic modeling is provided below.

| Reaction Type | Computational Approach | Key Findings |

|---|---|---|

| Nucleophilic Addition to Carbonyls | Transition State Search (DFT) | Determination of the preferred reaction pathway (N- vs. O-attack), and the structure and energy of the transition state. |

| Reaction with Alkyl Halides | Reaction Pathway Calculation (DFT) | Elucidation of the SN2 reaction mechanism and the influence of the solvent on the reaction rate. researchgate.net |

| Thermal Decomposition | Potential Energy Surface Scan (DFT) | Identification of the lowest energy decomposition pathway and the primary decomposition products. acs.org |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters for this compound, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. dtic.milnih.govnih.gov Comparing these predicted spectra with experimental data serves as a rigorous test of the computational methodology and can aid in the interpretation of experimental results. researchgate.netresearchgate.netnih.gov

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These calculations are sensitive to the molecular conformation, and by comparing the predicted shifts for different conformers with the experimental spectrum, the dominant conformation in solution can often be identified.

Similarly, the vibrational frequencies in an IR spectrum can be calculated by computing the second derivatives of the energy with respect to the atomic positions. The calculated frequencies correspond to the different vibrational modes of the molecule, such as N-H, O-H, C-H, and C-N stretching and bending vibrations. orgchemboulder.com While there is often a systematic overestimation of the frequencies in harmonic calculations, scaling factors can be applied to improve the agreement with experimental data. dtic.mil

The table below presents a hypothetical comparison between calculated and experimental spectroscopic data for this compound.

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value (Hypothetical) | Assignment |

|---|---|---|---|---|

| 1H NMR | Chemical Shift (ppm) | 3.1 | 3.0 | -CH2-N |

| 13C NMR | Chemical Shift (ppm) | 55.2 | 54.8 | -CH2-N |

| IR Spectroscopy | Vibrational Frequency (cm-1) | 3250 | 3245 | N-H Stretch |

| IR Spectroscopy | Vibrational Frequency (cm-1) | 3400 | 3390 | O-H Stretch |

Industrial Chemical Processes and Engineered Applications of N Propylhydroxylamine Hydrochloride

Role in Polymerization Control and Shortstopping Agent Formulations

N-Propylhydroxylamine (B8791922), often used in formulations that can include its hydrochloride salt, plays a critical role in the polymer industry, specifically in terminating free-radical polymerization reactions. This process is essential for producing polymers with desired, consistent properties.

As a "shortstopping" agent, it is introduced into a polymerization reaction at a predetermined point of monomer conversion to halt the reaction. This is particularly crucial in emulsion polymerization processes used to manufacture synthetic elastomers like styrene-butadiene rubber (SBR), acrylonitrile-butadiene rubber (NBR), and polychloroprene. google.comgoogle.com The termination of the reaction ensures that the final polymer possesses the targeted molecular weight and viscosity. google.comgoogle.com

N-Propylhydroxylamine (PHA) is classified as a primary alkyl hydroxylamine (B1172632). It is frequently used as a component in blended shortstopping agents, often combined with N-isopropylhydroxylamine (IPHA) or its salts. google.comgoogle.com These combinations are noted for providing excellent control over the Mooney viscosity of the resulting rubber and for being stable. google.com A significant advantage of using primary alkyl hydroxylamines like PHA is that their chemistry does not generate regulated nitrosamines, a concern with some other shortstopping agents. google.com

Another key function in polymerization control is the inhibition of "popcorn polymer" formation, which are undesirable, solid polymer deposits that can foul processing equipment. google.com Formulations containing N-propylhydroxylamine are also employed as "antipolymerants" in monomer-containing compositions, such as styrene (B11656) streams. justia.com In this capacity, they act to inhibit and retard unwanted polymerization during industrial manufacturing, handling, and storage, thus preventing equipment fouling and product contamination. justia.com

| Application Area | Formulation Component | Function | Polymer Types | Reference |

| Emulsion Polymerization | N-Propylhydroxylamine (PHA) in combination with N-isopropylhydroxylamine (IPHA) or its salts | Shortstopping Agent | Styrene-Butadiene Rubber (SBR), Acrylonitrile-Butadiene Rubber (NBR), Polychloroprene | google.comgoogle.com |

| Monomer Storage/Processing | N-Propylhydroxylamine in combination with Naphthoquinone | Antipolymerant (Inhibitor/Retarder) | Styrene and other ethylenically unsaturated monomers | justia.com |

The fundamental mechanism by which N-propylhydroxylamine and its derivatives function in polymerization control and stabilization is through their action as free-radical scavengers. justia.com In free-radical polymerization, the reaction proceeds via highly reactive free-radical species that propagate to grow polymer chains.

N-propylhydroxylamine can effectively terminate these reactions by donating a hydrogen atom to the propagating radical, thus neutralizing it and stopping further chain growth. This rapid reaction is what makes it an effective shortstopping agent. google.comjustia.com The resulting hydroxylamine-derived radical is significantly more stable and less likely to initiate new polymer chains.

In its role as an antipolymerant or stabilizer, N-propylhydroxylamine functions as a polymerization retarder, slowing down the rate of undesired polymerization reactions. justia.com When combined with other compounds like naphthoquinone, it can be part of a synergistic system that both inhibits the initiation of new polymer chains and retards the growth of any that do form. justia.com This dual-action mechanism provides robust protection against premature or unwanted polymerization. Furthermore, the N-propylhydroxylamine moiety exhibits antioxidant activity, which is crucial for stabilizing various materials against degradation by oxidative processes. google.com This antioxidant capability is rooted in the same free-radical scavenging mechanism.

Applications in Material Science and as Chemical Processing Aids

Beyond polymerization, N-propylhydroxylamine is utilized in specific material science applications and as a processing aid in specialized industries.

A notable application is in the electronics industry, where N-propylhydroxylamine is listed as a potential component in cleaning agents for semiconductor substrates. google.com These cleaning solutions are designed to remove residues and contaminants from wafer surfaces during the complex manufacturing processes of semiconductor devices, such as the post-chemical mechanical planarization (CMP) cleaning step. google.com

The function of N-propylhydroxylamine as an inhibitor for monomers like styrene during transport and storage can also be categorized as a chemical processing aid. justia.com By preventing the formation of solid polymers that can clog pipes (B44673) and reactors, it ensures the smooth operation of chemical processing equipment. justia.com

While not N-propylhydroxylamine itself, closely related compounds see use in photographic material processing. For instance, N-ethyl-N-propylhydroxylamine and N,N-dipropylhydroxylamine have been cited as components in developer solutions for processing photographic elements. justia.com

| Industry | Application | Function | Key Components (Example) | Reference |

| Semiconductor Manufacturing | Substrate Cleaning Agent | Post-CMP Cleaning | Water, a hydroxylamine (e.g., N-propylhydroxylamine), a quaternary ammonium (B1175870) hydroxide, an acid | google.com |

| Chemical Processing | Monomer Stabilization | Antipolymerant / Processing Aid | Styrene monomer, Naphthoquinone, N-propylhydroxylamine | justia.com |

| Photographic Processing | Developer Solution | Developing Agent | Color developing agent, an N,N-dialkylhydroxylamine (e.g., N-ethyl-N-propylhydroxylamine) | justia.com |

Use in Specialized Chemical Manufacturing (Excluding Pharmaceutical Active Ingredients Synthesis)

N-propylhydroxylamine hydrochloride serves as a valuable chemical intermediate or "building block" for the synthesis of more complex, specialized molecules. Its chemical structure allows it to be a versatile reactant in various organic synthesis pathways.

For example, N-propylhydroxylamine is used as a starting material in the synthesis of 2-propyl-1,2-benzisothiazol-3(2H)-one. oup.com This synthesis involves reacting it with 2-(methylthio)benzoyl chloride to form an intermediate, N-[2-(methylthio)benzoyl]-N-propylhydroxylamine, which is then cyclized. oup.com

It is also used to create substituted triazine compounds. In one patented process, n-propylhydroxylamine is reacted with 2-diethylamino-4,6-dichloro-s-triazine to produce 2-diethylamino-4,6-bis(N-n-propyl-N-hydroxyamino)-s-triazine, a molecule designed for use as an antioxidant. google.com

In organic synthesis research, it is a precursor for creating reagents used in advanced chemical transformations. Laboratory-scale syntheses have been described for compounds like O-benzoyl-N-propylhydroxylamine, which can be used in reactions that form new carbon-nitrogen bonds. osu.eduescholarship.org These examples highlight the role of this compound as a foundational component in creating new chemical entities with specific industrial functions.

Future Research Directions and Emerging Avenues in N Propylhydroxylamine Chemistry

Development of Novel Catalytic Systems for N-Propylhydroxylamine (B8791922) Transformations

The development of new catalytic systems is a cornerstone of advancing the synthetic utility of N-propylhydroxylamine. Current research on related N-alkylhydroxylamines provides a strong foundation for future explorations in this area.

One promising avenue is the investigation of metal-based catalysts for controlled transformations. For instance, studies on the catalytic disproportionation of N-alkylhydroxylamines using pentacyanoferrate(II) complexes have elucidated mechanisms involving the formation of aminyl and nitroxide radicals. nih.gov Future work could explore similar iron-based catalysts, as well as those centered on other transition metals like palladium, for the selective oxidation or reduction of N-propylhydroxylamine. The goal would be to develop catalysts that can direct the reaction towards specific products, such as N-propylamine or the corresponding nitroso or nitro compounds, under mild conditions.

Another area of interest is the use of iron catalysis for aminative difunctionalization reactions of alkenes, employing novel N-alkylhydroxylamine-derived reagents. chemrxiv.org This approach allows for the direct installation of medicinally relevant amine groups. chemrxiv.org Future research could focus on designing catalytic systems that utilize N-propylhydroxylamine or its derivatives for similar transformations, expanding the toolkit for C-N bond formation.

The table below summarizes potential catalytic systems for N-propylhydroxylamine transformations based on research on analogous compounds.

| Catalyst Type | Potential Transformation of N-Propylhydroxylamine | Rationale/Leading Research |

| Pentacyanoferrate(II) Complexes | Catalytic Disproportionation | Based on studies with N-methylhydroxylamine and N,N-dimethylhydroxylamine. nih.gov |

| Iron-based Catalysts | Aminative Difunctionalization of Alkenes | Extrapolated from the use of other N-alkylhydroxylamine-derived reagents. chemrxiv.org |

| Palladium Complexes | Homogeneous Catalytic Hydrogenation | Orthometallated palladium(II) complexes have been used for the reduction of nitroalkanes. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of N-propylhydroxylamine chemistry into continuous flow and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.gov

Future research will likely focus on adapting known transformations involving N-propylhydroxylamine to flow-based systems. For example, the regioselective synthesis of isoxazolidinones from β-ketoesters and N-propylhydroxylamine is a transformation that could be optimized for a flow reactor. dokumen.pubscribd.com The development of flow-assisted methodologies would enable the rapid and scalable production of such heterocyclic compounds, which are valuable in medicinal chemistry.

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the discovery and optimization of reactions involving N-propylhydroxylamine. These systems can perform numerous experiments in a short period, allowing for the rapid screening of catalysts, solvents, and reaction conditions.

The potential applications of flow chemistry in N-propylhydroxylamine synthesis are outlined in the table below.

| Flow Chemistry Application | Potential Benefit | Relevant Research Area |

| Synthesis of Isoxazolidinones | Increased yield, scalability, and safety. | Adaptation of known batch synthesis. dokumen.pubscribd.com |

| Catalytic Transformations | Enhanced catalyst screening and optimization. | Integration with novel catalytic systems. |

| Handling of Hazardous Intermediates | Improved safety through in-situ generation and consumption. | Reactions involving unstable intermediates. |

Exploration of N-Propylhydroxylamine Reactivity in Unconventional Reaction Media

The use of unconventional reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), offers opportunities to enhance the reactivity and selectivity of chemical processes involving N-propylhydroxylamine, while also promoting greener chemistry.

Ionic liquids, which are salts with low melting points, have been mentioned as potential solvents for reactions involving N-propylhydroxylamine. google.com Their unique properties, such as low volatility, high thermal stability, and tunable solvent characteristics, can lead to improved reaction rates and selectivities. Future research could systematically investigate the reactivity of N-propylhydroxylamine in various ionic liquids, focusing on transformations like alkylations, acylations, and cycloadditions. The use of ILs as both solvent and catalyst is another intriguing possibility.

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents with significant potential. escholarship.org They are often biodegradable, non-toxic, and inexpensive to prepare. Exploring the reactivity of N-propylhydroxylamine in DESs could lead to the development of more sustainable synthetic protocols. For instance, the synthesis of heterocyclic compounds or the execution of enzymatic reactions involving N-propylhydroxylamine could be explored in these media.

The following table summarizes the potential of unconventional reaction media in N-propylhydroxylamine chemistry.

| Unconventional Medium | Potential Advantages | Future Research Focus |

| Ionic Liquids (ILs) | Enhanced reaction rates, improved selectivity, catalyst recycling. google.com | Systematic study of N-propylhydroxylamine reactivity in various ILs. |

| Deep Eutectic Solvents (DESs) | Green and sustainable reaction conditions, biodegradability. escholarship.org | Development of synthetic protocols for N-propylhydroxylamine in DESs. |

Design of N-Propylhydroxylamine-Based Reagents for Sustainable Chemical Processes

The design of novel reagents based on the N-propylhydroxylamine scaffold is a promising avenue for developing more sustainable chemical processes. These reagents can be tailored to participate in specific transformations with high efficiency and selectivity, minimizing waste and the use of hazardous substances.

One area of active research is the development of N-alkylhydroxylamine-derived reagents for amination reactions. chemrxiv.org By analogy, N-propylhydroxylamine could serve as a precursor for reagents that deliver the N-propylamino group to various organic molecules. Such reagents could be particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the introduction of this functional group is often a key step.

Furthermore, there is a growing emphasis on designing chemical processes that are "safer and more sustainable by design." rsc.org This involves considering the entire lifecycle of a chemical process, from the starting materials to the final products and waste streams. N-propylhydroxylamine-based reagents could be designed with these principles in mind, for example, by ensuring they are derived from renewable feedstocks and that their byproducts are benign.

The table below outlines potential areas for the design of N-propylhydroxylamine-based reagents.

| Reagent Type | Target Transformation | Sustainability Aspect |

| N-Propylaminating Reagents | Introduction of the N-propylamino group into organic molecules. | High atom economy and selectivity. chemrxiv.org |

| Oxidizing/Reducing Agents | Selective oxidation or reduction of functional groups. | Tunable reactivity and reduced waste. |

| Precursors for Heterocycle Synthesis | Construction of nitrogen-containing heterocyclic rings. | Efficient and convergent synthetic routes. dokumen.pubscribd.com |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing N-propylhydroxylamine hydrochloride in laboratory settings?

- Methodology : Use reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 µm particle size) and a mobile phase of acetonitrile:water (70:30 v/v) containing 0.1% trifluoroacetic acid. Set the flow rate to 1.0 mL/min, detection wavelength to 254 nm, and column temperature to 25°C. Inject 20 µL of a 1 mg/mL sample solution filtered through a 0.45 µm membrane .

- Validation : Ensure linearity (R² > 0.999) across 0.1–2.0 mg/mL, precision (RSD < 2%), and recovery (98–102%) for quantitative analysis.

Q. How can researchers synthesize this compound with high purity?

- Procedure : React propylamine with hydroxylamine hydrochloride in anhydrous ethanol under nitrogen at 60°C for 6 hours. Monitor the reaction via TLC (silica gel, eluent: ethyl acetate/methanol 9:1). Isolate the product by vacuum distillation and recrystallize from ethanol/water (1:1) to achieve >98% purity. Confirm structure via NMR (¹H, ¹³C) and FT-IR .

Q. What protocols ensure accurate purity assessment of this compound?

- Titration : Dissolve 0.1 g of the compound in 50 mL glacial acetic acid. Titrate with 0.1 N perchloric acid using crystal violet as an indicator. Calculate purity based on equivalence points (1 mL of 0.1 N acid ≈ 32.09 mg of the compound) .

- Chromatography : Use USP-compliant methods with system suitability criteria (theoretical plates > 2000, tailing factor < 2.0) .

Advanced Research Questions

Q. How does this compound degrade under varying pH and temperature conditions?

- Stability Studies : Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Major degradation products (e.g., propylamine, hydroxylamine) form under alkaline (pH > 10) and high-temperature conditions. Use LC-MS to identify degradation pathways .

Q. What are the challenges in analyzing this compound in complex biological matrices?

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges. Pre-treat plasma or tissue homogenates with 10% trichloroacetic acid to precipitate proteins. Optimize recovery (≥85%) by adjusting elution solvents (e.g., methanol:acetic acid 95:5) .

- Matrix Effects : Validate methods using spike-and-recovery experiments (90–110%) and assess ion suppression/enhancement via post-column infusion in LC-MS .

Q. How can computational modeling predict the reactivity of this compound in radical scavenging applications?

- DFT Calculations : Use Gaussian 09 at the B3LYP/6-311++G(d,p) level to compute bond dissociation energies (BDEs) and ionization potentials (IPs). Compare results with experimental ESR data to validate antioxidant mechanisms .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.